molecular formula C7H7N3O2 B045849 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 118600-53-6

5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B045849
CAS No.: 118600-53-6
M. Wt: 165.15 g/mol
InChI Key: VICYBHIQELUVBO-UHFFFAOYSA-N
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Description

5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a nitro group attached to the pyrrole ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dihydropyridine derivatives with nitro-substituted reagents under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo reduction reactions to form amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound is a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy. These inhibitors target specific kinases involved in cell proliferation and survival, making them effective in treating various types of cancer .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its role as a precursor in the synthesis of bioactive compounds highlights its importance in drug development .

Comparison with Similar Compounds

  • 5-nitro-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
  • 3-nitro-1H-pyrrolo[2,3-b]pyridine

Comparison: 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its dihydro structure, which imparts different chemical reactivity compared to its fully aromatic counterparts. This structural difference can influence its interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYBHIQELUVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558259
Record name 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118600-53-6
Record name 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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